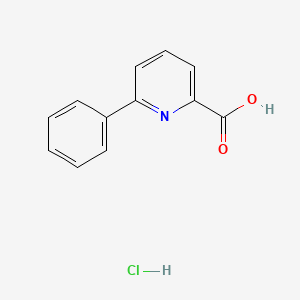

6-Phenylpyridine-2-carboxylic acid hydrochloride

Description

6-Phenylpyridine-2-carboxylic acid hydrochloride (CAS: 39774-28-2) is a heterocyclic organic compound with the molecular formula C₁₂H₉NO₂·HCl and a molecular weight of 199.21 g/mol (for the free acid) . Its structure consists of a pyridine ring substituted with a phenyl group at the 6-position and a carboxylic acid group at the 2-position, which is protonated as a hydrochloride salt. The SMILES notation is OC(=O)c1cccc(n1)c2ccccc2, highlighting the planar aromatic system and functional group arrangement .

This compound is widely utilized as a ligand in coordination chemistry. For instance, it forms tri-nuclear Zn(II) complexes with bis(4-pyridyl)amine ligands, demonstrating catalytic activity in ester hydrolysis reactions . Additionally, dinuclear Gd(III) complexes incorporating this ligand exhibit photocatalytic CO₂ reduction activity, achieving 78.5% selectivity for CO production . Its stability and solubility in polar solvents (e.g., DMF and water) make it suitable for synthetic and catalytic applications.

Properties

IUPAC Name |

6-phenylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-8H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZXTUBEFMIJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138100-60-2 | |

| Record name | 6-phenylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-Phenylpyridine-2-carboxylic acid with hydrochloric acid. The reaction conditions often include:

Solvent: Common solvents used include water or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

Batch Processing: Where the reactants are mixed in large reactors and the product is isolated after the reaction is complete.

Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can also be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution Reagents: Various halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Phenylpyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. Generally, it may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 6-phenylpyridine-2-carboxylic acid hydrochloride and analogous pyridinecarboxylic acid derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Analysis:

Electronic Effects

- 6-Phenyl Substitution : The phenyl group at C6 is electron-donating via resonance, enhancing the electron density of the pyridine ring. This stabilizes metal-ligand interactions in coordination complexes, as seen in Gd(III) complexes for CO₂ reduction .

- Halogen Substituents (Cl, F) : Compounds like 6-chloro- or 6-fluoro- derivatives (Table 1) exhibit electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to the phenyl analogue (pKa ~3.5–4.0). This impacts solubility and metal-binding affinity .

Steric and Structural Differences

Research Findings and Data Highlights

Photocatalytic Performance

- Gd(III) Complex with 6-Phenylpyridine-2-carboxylate : Achieves 78.5% CO selectivity in CO₂ reduction under visible light, outperforming analogous complexes with simpler carboxylate ligands (e.g., acetate: <30% selectivity) .

- Role of Phenyl Group : The phenyl substituent enhances light absorption and stabilizes charge-transfer states, critical for photocatalytic activity .

Comparative Solubility and Stability

- Solubility : The hydrochloride salt form of 6-phenylpyridine-2-carboxylic acid improves water solubility (>50 mg/mL) compared to neutral pyridinecarboxylic acids (e.g., 6-chloro derivative: ~20 mg/mL) .

- Thermal Stability: Decomposition temperature for the hydrochloride salt is ~250°C, higher than non-ionic analogues (e.g., methyl esters decompose at ~150°C) .

Biological Activity

6-Phenylpyridine-2-carboxylic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 235.66 g/mol. The compound features a pyridine ring substituted with a phenyl group and a carboxylic acid functional group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 6-phenylpyridine-2-carboxylic acid, exhibit potent antimicrobial properties. A study reported that derivatives of pyridine compounds showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) for some derivatives was found to be around 55 µg/mL against E. coli .

Antioxidant Activity

The antioxidant potential of 6-phenylpyridine-2-carboxylic acid was evaluated using DPPH radical scavenging assays. The compound demonstrated notable scavenging activity with an IC50 value of approximately 43.39 µg/mL . This suggests that the compound can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems.

Anticancer Activity

The anticancer properties of 6-phenylpyridine-2-carboxylic acid have been explored in various studies. One investigation highlighted its cytotoxic effects on multiple cancer cell lines, indicating that it induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and DNA damage . The compound's ability to inhibit cell proliferation was observed in HeLa cells and other tumor cell lines, showcasing its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-phenylpyridine-2-carboxylic acid. The results demonstrated a broad spectrum of activity against several pathogens:

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 55 |

| Candida albicans | 60 |

This data supports the compound's utility in developing new antimicrobial agents .

Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, 6-phenylpyridine-2-carboxylic acid was tested for its ability to scavenge DPPH radicals:

| Compound | IC50 (µg/mL) |

|---|---|

| 6-Phenylpyridine-2-carboxylic acid | 43.39 |

| Standard Antioxidant (Ascorbic Acid) | 30 |

The results indicate that while the compound is effective, it is slightly less potent than ascorbic acid .

Study 3: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that treatment with 6-phenylpyridine-2-carboxylic acid led to:

- Increased ROS Production : Elevated levels of ROS were detected in treated cancer cells.

- DNA Damage : Significant DNA fragmentation was observed.

- Apoptosis Induction : Markers for apoptosis such as increased expression of cleaved caspase-3 were noted.

These findings suggest that the compound's mechanism involves both oxidative stress induction and direct DNA damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-phenylpyridine-2-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodology : A common synthesis involves condensation of phenyl-containing precursors (e.g., phenylboronic acid) with pyridine derivatives, followed by cyclization and acidification. For example, 6-phenylpyridine-2-carboxylic acid was synthesized by reacting 4-chlorobenzaldehyde with 2-aminopyridine derivatives under palladium or copper catalysis in solvents like DMF or toluene . Post-synthesis, recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity. Monitoring via TLC and HPLC (C18 column, methanol/water mobile phase) ensures reaction completion and purity .

Q. How can HPLC be applied to quantify this compound in complex mixtures?

- Methodology : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 210–220 nm is optimal due to the compound’s aromatic π→π* transitions. Validate linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) using spiked samples. Acidic modifiers (e.g., 0.1% trifluoroacetic acid) improve peak symmetry .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Use fume hoods for synthesis/purification steps. Wear nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Fire hazards require CO₂ or dry chemical extinguishers. Store in airtight containers under inert gas (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodology : Perform a Design of Experiments (DoE) to assess variables: catalyst loading (e.g., 5–10 mol% Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. toluene). Kinetic studies (sampling at 1-hour intervals) coupled with HPLC analysis identify optimal reaction times. For example, toluene at 100°C with 7.5 mol% Pd/C achieved 85% yield in 8 hours . Microwave-assisted synthesis (150°C, 20 min) reduces time but may require post-reaction purification .

Q. What analytical techniques resolve contradictions between HPLC and NMR data for impurity profiling?

- Methodology : Cross-validate with LC-MS (ESI+ mode) to confirm molecular ions (e.g., m/z 230 [M+H]⁺). For ambiguous peaks, use 2D NMR (¹H-¹³C HSQC) to identify regioisomers or by-products (e.g., chlorinated derivatives from incomplete cyclization). Quantify impurities via spike-in experiments with synthesized standards .

Q. How can X-ray crystallography elucidate the structural conformation of this compound?

- Methodology : Grow single crystals via slow evaporation of a saturated DMSO/water solution. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 200 K. Solve the structure using SHELX and refine with Olex2. Key parameters: space group P2₁2₁2₁, unit cell dimensions (a = 10.6380 Å, b = 10.6639 Å, c = 26.5443 Å), and hydrogen-bonding networks (e.g., O–H···Cl interactions) .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodology : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates. Adjust stoichiometry (1.2:1 molar ratio of phenylboronic acid to pyridine precursor) to minimize dimerization. Use in situ FTIR to monitor carbonyl intermediates (C=O stretch ~1700 cm⁻¹) and halt reactions at 90% conversion .

Methodological Considerations for Data Integrity

- Reproducibility : Document solvent batch variability (e.g., anhydrous DMF vs. technical grade) and catalyst activation (e.g., Pd/C pre-reduction under H₂).

- Contradiction Management : Replicate experiments across labs using standardized protocols (e.g., USP guidelines for HPLC).

- Ethical Compliance : Adhere to institutional safety reviews and waste disposal regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.